Perifosine

Overview

Description

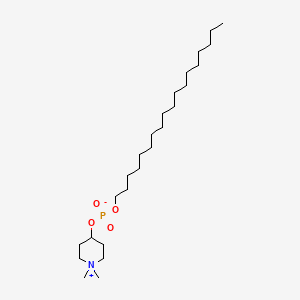

Perifosine (KRX-0401, D-21266) is a synthetic alkylphospholipid (APL) analog that targets cell membrane signaling pathways, particularly the PI3K/Akt/mTOR axis . Structurally, it replaces the choline moiety of earlier APLs (e.g., miltefosine) with a piperidyl residue, reducing parasympathomimetic side effects like gastrointestinal (GI) toxicity while retaining antitumor activity . Preclinically, this compound inhibits Akt phosphorylation (Ser473 and Thr308), induces apoptosis via caspase-8/9 activation, and triggers cell cycle arrest (G1/S and G2/M phases) in multiple cancer models, including multiple myeloma (MM), colorectal cancer, and glioblastoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perifosine is synthesized through a multi-step process involving the reaction of octadecyl bromide with 1,1-dimethylpiperidinium-4-yl phosphate. The reaction conditions typically involve the use of solvents such as ethanol and water, with the reaction being carried out at elevated temperatures to ensure complete solubilization .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Perifosine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within this compound, altering its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the phosphate group, leading to the formation of different analogs

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

Clinical Applications

- Colorectal Cancer : Perifosine is currently in Phase III clinical trials for colorectal cancer, where it is being evaluated in combination with other agents. Preclinical studies have shown that this compound exhibits antitumor effects against various cancer models, including colorectal cancer .

- Multiple Myeloma : The compound has shown promise in treating multiple myeloma, particularly when combined with bortezomib and dexamethasone. A randomized Phase III study indicated a median progression-free survival of 22.7 weeks for patients receiving this compound compared to 39 weeks for those on placebo .

- Glioblastoma : A Phase II clinical trial assessed the efficacy of this compound in recurrent glioblastoma patients. Although treatment was well tolerated, the results indicated limited efficacy, with a median progression-free survival of only 1.58 months .

- Sarcoma : this compound has been evaluated in patients with various sarcoma subtypes, yielding mixed results. While some patients exhibited stable disease, overall response rates did not meet clinical trial endpoints .

- Other Tumors : Research indicates that this compound may also be beneficial in treating melanoma, prostate cancer, breast cancer, and hepatocellular carcinoma. However, results have been inconsistent across different studies .

Preclinical Studies

Preclinical studies have extensively documented the effects of this compound across various tumor models:

- In Vitro Studies : this compound has shown significant antitumor activity against melanoma, nervous system tumors, lung cancer, prostate cancer, and breast cancer cell lines. It triggers apoptosis in leukemia cells in a dose-dependent manner .

- In Vivo Studies : Animal models have demonstrated that this compound can prolong survival in murine models of brain metastasis and reduce tumor burden significantly .

Summary of Clinical Trials

| Tumor Type | Phase | Outcome |

|---|---|---|

| Colorectal Cancer | Phase III | Ongoing; combination therapy under investigation |

| Multiple Myeloma | Phase III | Median PFS 22.7 weeks; study discontinued due to lack of efficacy |

| Glioblastoma | Phase II | Limited efficacy; median PFS 1.58 months |

| Sarcoma | Phase II | Mixed results; partial response in a small subset |

| Melanoma | Various | Inconsistent results; ongoing investigations |

Case Studies and Observations

- Combination Therapy : In multiple myeloma treatment regimens combining this compound with established therapies like bortezomib have shown potential for enhanced efficacy .

- Telomerase Inhibition : Long-term administration of this compound has been linked to telomere shortening across various tumor types without affecting normal cells, indicating its potential as an anti-telomerase agent .

- Survival Benefits : In murine models for brain tumors, this compound significantly prolonged survival times and even led to complete tumor regression in specific cases .

Mechanism of Action

Perifosine exerts its effects by targeting cellular membranes and modulating membrane permeability, lipid composition, and phospholipid metabolism. It inhibits the anti-apoptotic mitogen-activated protein kinase pathway and modulates the balance between the mitogen-activated protein kinase and stress-activated protein kinase pathways, leading to apoptosis. The primary molecular targets include protein kinase B, mitogen-activated protein kinase, and protein kinase C alpha type .

Comparison with Similar Compounds

Miltefosine (Hexadecylphosphocholine)

- Structural Differences : Miltefosine retains a choline head group, leading to phosphocholine metabolites that cause severe GI toxicity. Perifosine’s piperidyl substitution avoids this .

- Mechanism : Both inhibit Akt by preventing membrane translocation via pleckstrin homology (PH) domain disruption. Miltefosine also activates p38α kinase, while this compound uniquely induces JNK-mediated apoptosis .

- This compound exhibits superior tolerability and brain barrier penetration, enabling use in glioblastoma .

- This compound advanced to Phase III trials but failed in colorectal cancer and MM due to insufficient survival benefits .

Edelfosine (1-O-Octadecyl-2-O-methyl-glycerophosphocholine)

- Structural Differences : Edelfosine has a glycerol backbone, whereas this compound uses a piperidine ring. Both lack phosphocholine metabolites .

- Mechanism: Edelfosine disrupts lipid rafts and induces ER stress, while this compound targets Akt and ERK pathways. Genome-wide studies show overlapping cytotoxicity profiles (r > 0.6) but distinct gene signatures .

- Efficacy : Edelfosine is potent in leukemia models but causes hemolysis. This compound’s oral bioavailability and lower toxicity favor clinical use .

Phosphatidylinositol Ether Lipid Analogs (PIAs)

- Structural Differences: PIAs mimic phosphatidylinositol but lack the inositol hydroxyl group. This compound’s alkyl chain and piperidine group differ .

- Mechanism : PIAs inhibit Akt and activate AMPK/p38α, whereas this compound suppresses Akt without AMPK effects. Both classes show off-target kinase interactions .

- Efficacy: PIA5 reduced xenograft growth by 55% in NSCLC, comparable to this compound in sarcoma. Neither has achieved regulatory approval .

3,5-Disubstituted-2-Oxindole Derivatives (OXIDs)

- Structural Differences: OXIDs are non-phospholipid small molecules. This compound’s alkyl chain and phosphate group contrast with OXIDs’ oxindole core .

- Mechanism : Both inhibit Akt phosphorylation (Thr308/Ser473), but OXIDs (e.g., compound 1a) show 2–6× greater potency (IC50: 5.2 µM vs. This compound’s 10–25 µM) in NSCLC .

- Efficacy : OXIDs induce G1 arrest and apoptosis synergistically with paclitaxel, outperforming this compound in preclinical models .

Data Tables

Table 1: Preclinical Comparison of Akt-Targeting Agents

| Compound | Target(s) | IC50 (µM) | Key Advantages | Limitations |

|---|---|---|---|---|

| This compound | Akt PH domain, JNK | 10–25 | Oral bioavailability, BBB penetration | Limited single-agent efficacy |

| Miltefosine | Akt, p38α | 5–15 | Broad antitumor activity | Severe GI toxicity |

| Edelfosine | Lipid rafts, ER stress | 2–10 | Leukemia specificity | Hemolytic toxicity |

| PIA5 | Akt, AMPK | 2–4 | Dual pathway inhibition | No pharmacokinetic data |

| OXID 1a | Akt, CDK2 | 5.2 | High potency, synergy with taxanes | Preclinical stage only |

Table 2: Clinical Trial Outcomes

Research Findings and Challenges

- Synergy with Chemotherapy : this compound enhances cytotoxicity of paclitaxel, temozolomide, and bortezomib via Akt inhibition and metabolic interference (e.g., glycolysis suppression) .

- Microenvironment Effects : Acidosis (pH < 6.8) reduces this compound’s efficacy in colorectal cancer spheroids, suggesting pH monitoring in clinical use .

- Biomarker Gaps : Only two trials validated Akt inhibition in patient tissues, highlighting the need for PD biomarkers to guide patient selection .

Biological Activity

Perifosine is a synthetic alkylphospholipid that has gained attention for its potential as an anti-cancer agent, particularly due to its ability to inhibit the Akt signaling pathway, which is often dysregulated in various cancers. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different cancer models, and relevant clinical findings.

This compound primarily exerts its effects by inhibiting the phosphorylation and activation of Akt, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. By blocking this pathway, this compound induces apoptosis and inhibits tumor growth in several cancer types. Key findings regarding its mechanism include:

- Inhibition of Akt : this compound has been shown to inhibit both constitutive and inducible phosphorylation of Akt in a dose-dependent manner across various cancer cell lines, including multiple myeloma (MM) and neuroblastoma (NB) cells .

- Induction of Apoptosis : The compound triggers apoptosis in human leukemia cells and other malignancies through modulation of apoptotic pathways and autophagy .

- Impact on Other Signaling Pathways : Interestingly, this compound has been reported to enhance the phosphorylation of MEK and ERK, indicating a complex interaction with other signaling cascades .

Efficacy in Cancer Models

This compound has demonstrated significant anti-tumor activity across various preclinical models:

- Neuroblastoma : In vivo studies indicated that this compound significantly reduced tumor growth and improved survival rates in mouse models bearing neuroblastoma tumors. The treatment led to regression in some cases, highlighting its potential as a therapeutic option for this aggressive cancer .

- Multiple Myeloma : Clinical trials have shown that this compound exhibits anti-myeloma activity, especially when combined with other agents like bortezomib. In vitro studies confirmed its ability to inhibit MM cell growth by targeting the PI3K/Akt pathway .

- Other Cancers : this compound has also shown efficacy against melanoma, lung, prostate, colon, and breast cancers. Its activity is comparable or superior to its parent compound miltefosine in several models .

Clinical Studies

Several clinical trials have evaluated the safety and efficacy of this compound:

- Phase I Trials : Initial studies indicated that this compound was well tolerated among patients with recurrent or refractory neuroblastoma, with manageable side effects such as nausea and vomiting. However, the overall response rate was low .

- Phase II Trials : A phase II trial in patients with recurrent glioblastoma demonstrated that this compound could inhibit key signaling pathways involved in tumor progression. The results suggested potential benefits when used as part of combination therapies .

Table 1: Efficacy of this compound in Neuroblastoma Models

| Model | Treatment Duration | Tumor Growth Inhibition | Survival Rate Improvement |

|---|---|---|---|

| NGP | 22 days | Significant | Improved |

| BE2 | 24 days | Regression | Not reached |

| KCNR | 18 days | Slower growth | Not reached |

Table 2: Clinical Outcomes from Phase II Trials

| Patient Group | Median Progression-Free Survival (PFS) | Overall Survival (OS) |

|---|---|---|

| All evaluable | 122 days | Not reached |

| Recurrent glioblastoma | Not reported | Not reached |

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Perifosine’s antitumor activity, and how can researchers validate these pathways experimentally?

this compound inhibits Akt, a key kinase in the PI3K/Akt/mTOR pathway, inducing apoptosis via caspase-8/9/3 activation and PARP cleavage . To validate this:

- Use in vitro assays (e.g., H460 NSCLC or MM.1S myeloma cells) with IC50 dose-response curves.

- Confirm Akt inhibition via Western blotting for phosphorylated Akt and downstream targets.

- Measure apoptosis markers (e.g., Annexin V/PI staining, caspase activity assays) .

Q. What experimental models are most suitable for evaluating this compound’s efficacy in preclinical studies?

- Cell lines : MM.1S (multiple myeloma), H460 (lung cancer), and leukemia cell lines, as these show dose-dependent apoptosis .

- In vivo models : Subcutaneous xenografts (e.g., MM.1S in mice) with oral this compound administration. Monitor tumor volume reduction and survival rates. Include control groups for Akt pathway activity comparisons .

Q. How should researchers design dose-response experiments to minimize variability in this compound studies?

- Use a logarithmic concentration range (e.g., 1–50 µM) to capture threshold effects.

- Replicate experiments across ≥3 biological replicates.

- Include positive controls (e.g., known Akt inhibitors) and vehicle controls. Normalize data to baseline apoptosis rates .

Advanced Research Questions

Q. How can contradictions in this compound’s preclinical data (e.g., variable IC50 across cell lines) be systematically addressed?

- Perform meta-analysis of existing studies to identify confounding variables (e.g., cell culture conditions, Akt isoform specificity).

- Use sensitivity analyses to assess how experimental parameters (e.g., serum concentration, hypoxia) influence results .

- Validate findings in ex vivo patient-derived samples to bridge in vitro and clinical data gaps .

Q. What statistical methods are optimal for analyzing this compound’s combinatorial effects with other therapies?

- Apply synergy scoring models (e.g., Chou-Talalay combination index) to quantify additive/synergistic effects.

- Use multivariate regression to control for covariates (e.g., tumor microenvironment factors).

- Report effect sizes with 95% confidence intervals to avoid overinterpretation of small-sample studies .

Q. How can researchers optimize clinical trial design for this compound using the PICOT framework?

- Population (P) : Refine inclusion criteria (e.g., Akt-overexpressing tumors via immunohistochemistry).

- Intervention (I) : Define this compound dosing (e.g., 50–100 mg/day oral) and combination regimens.

- Comparison (C) : Use placebo or standard-of-care controls.

- Outcome (O) : Primary endpoints: progression-free survival; secondary: biomarker changes (e.g., p-Akt suppression).

- Time (T) : Specify follow-up duration (e.g., 12 months) .

Q. What strategies mitigate bias in this compound’s translational research?

- Blinding : Use double-blinded protocols in animal studies and randomized clinical trials.

- Pre-registration : Submit experimental protocols to repositories (e.g., ClinicalTrials.gov ) before data collection.

- Transparency : Share raw data (e.g., apoptosis assay flow cytometry files) as supplementary material .

Q. Methodological Challenges and Solutions

Q. How should researchers handle discrepancies between in vitro and in vivo this compound efficacy data?

- Pharmacokinetic analysis : Measure plasma/tissue drug levels in animal models to assess bioavailability.

- Tumor microenvironment modeling : Use 3D co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) to mimic in vivo conditions .

Q. What ethical considerations apply when designing this compound trials involving human subjects?

- Informed consent : Disclose risks of oral alkylphospholipids (e.g., gastrointestinal toxicity).

- Data anonymization : Protect participant identities in publications.

- Conflict of interest : Declare funding sources (e.g., industry partnerships) in the manuscript’s acknowledgments section .

Q. How can systematic reviews improve the interpretation of this compound’s heterogeneous clinical trial outcomes?

- Follow PRISMA guidelines for literature screening and data extraction.

- Use risk-of-bias tools (e.g., Cochrane ROB 2.0) to assess study quality.

- Perform subgroup analyses by cancer type or genetic biomarkers (e.g., PTEN status) .

Q. Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound’s experimental results to ensure reproducibility?

- Detailed methods : Specify cell culture media, passage numbers, and drug solvent (e.g., DMSO concentration ≤0.1%).

- Structural data : Include NMR/HPLC traces for novel this compound analogs in supplementary files.

- Negative results : Publish dose ranges with no observed effect to avoid publication bias .

Properties

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFPYBIJACMNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048946 | |

| Record name | Perifosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157716-52-4 | |

| Record name | Perifosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157716-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perifosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157716524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perifosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perifosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perifosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl phosphate; 4-((Hydroxy(octadecyloxy)phosphinyl)oxy)-1,1-dimethylpiperidinium inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERIFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWV496552 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.